molecular formula C15H9N3O5S B2505986 N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-nitrobenzamide CAS No. 892848-39-4

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-nitrobenzamide

Cat. No.: B2505986
CAS No.: 892848-39-4
M. Wt: 343.31
InChI Key: UWILTKXAFSMEDH-UHFFFAOYSA-N
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Description

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-nitrobenzamide is a complex organic compound with a unique tricyclic structure. This compound is characterized by its intricate arrangement of oxygen, sulfur, and nitrogen atoms within its tricyclic framework, making it a subject of interest in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-2-nitrobenzamide plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetylpolyamine amidohydrolases from Pseudomonas aeruginosa, utilizing a fluorescence lifetime-based binding assay . The nature of these interactions involves the binding of the compound to the enzyme’s active site, leading to inhibition or modulation of the enzyme’s activity. Additionally, the compound’s structure allows it to participate in hydrogen bonding and π-π interactions, further stabilizing its binding to target biomolecules.

Cellular Effects

The effects of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-2-nitrobenzamide on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to exhibit antitumor properties by inhibiting the growth of cancer cells . The compound’s impact on cell signaling pathways includes the modulation of key proteins involved in cell proliferation and apoptosis, thereby affecting gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-2-nitrobenzamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, such as acetylpolyamine amidohydrolases, through hydrogen bonding and π-π interactions, leading to enzyme inhibition . This inhibition results in the modulation of metabolic pathways and cellular processes. Additionally, the compound’s structure allows it to interact with DNA and RNA, potentially affecting gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-2-nitrobenzamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, such as room temperature and inert atmosphere . Its degradation over time can lead to a decrease in its efficacy and potential side effects. Long-term studies in in vitro and in vivo settings are essential to understand the compound’s temporal effects on cellular function.

Dosage Effects in Animal Models

The effects of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-2-nitrobenzamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antitumor activity and enzyme inhibition . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-2-nitrobenzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with acetylpolyamine amidohydrolases affects the polyamine metabolism in Pseudomonas aeruginosa . This interaction leads to changes in the levels of polyamines and other metabolites, influencing cellular processes and metabolic pathways.

Transport and Distribution

The transport and distribution of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-2-nitrobenzamide within cells and tissues involve specific transporters and binding proteins. The compound’s structure allows it to be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, affecting its overall efficacy and function.

Subcellular Localization

The subcellular localization of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-2-nitrobenzamide plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization influences the compound’s interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the tricyclic core, followed by the introduction of the nitrobenzamide moiety. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-nitrobenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-nitrobenzamide is unique due to its specific arrangement of functional groups and its tricyclic structure. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O5S/c19-14(8-3-1-2-4-10(8)18(20)21)17-15-16-9-5-11-12(23-7-22-11)6-13(9)24-15/h1-6H,7H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWILTKXAFSMEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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